molecular formula C24H24N2O3S B1681852 SZL P1-41

SZL P1-41

货号: B1681852
分子量: 420.5 g/mol
InChI 键: JKIXLEKBXHMXTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SZL P1-41 是 S 期激酶相关蛋白 2 (Skp2) 的特异性抑制剂。它与 Skp2 的 F-box 结构域结合,阻止其与 Skp1 结合以及 Skp2 SCF 复合物的形成。 该化合物通过增强 p27 介导的凋亡和衰老,同时抑制 Akt 驱动的糖酵解,已显示出显著的抗肿瘤活性 .

科学研究应用

Cancer Therapy

SZL P1-41 has been evaluated for its efficacy in various cancer types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and prostate cancer.

  • Renal Cell Carcinoma : In studies involving clear cell renal cell carcinoma (ccRCC), the combination of this compound with the Aurora-A kinase inhibitor MLN8237 demonstrated synergistic effects in inhibiting tumor growth both in vitro and in vivo. The combination therapy significantly reduced cell proliferation and increased apoptosis markers, indicating enhanced therapeutic efficacy compared to monotherapy .
  • Non-Small Cell Lung Cancer : Research has shown that this compound can enhance the anti-tumor effects of cisplatin in cisplatin-resistant NSCLC cells by disrupting the Skp2-mediated degradation of MLKL (mixed lineage kinase domain-like protein). This suggests that this compound may be beneficial in overcoming drug resistance .
  • Prostate Cancer : In castration-resistant prostate cancer models, combining this compound with androgen receptor inhibitors has been shown to resensitize tumors to treatment, highlighting its potential as a combinatorial therapeutic agent .

Targeting Cancer Stem Cells

This compound has also been implicated in targeting cancer stem cells, which are often resistant to conventional therapies. By inhibiting Skp2, this compound reduces the stemness properties of cancer cells, thereby potentially enhancing the effectiveness of existing chemotherapeutic agents like doxorubicin and cyclophosphamide .

Data Tables

Cancer Type Combination Therapy Efficacy Reference
Clear Cell Renal CarcinomaMLN8237 + this compoundSynergistic tumor growth inhibition
Non-Small Cell Lung CancerCisplatin + this compoundEnhanced anti-tumor effects
Prostate CancerMDV3100 + this compoundResensitization to androgen deprivation

Case Study 1: Combination Therapy in ccRCC

In vitro experiments using the 769-P ccRCC cell line demonstrated that co-treatment with MLN8237 and this compound led to a significant reduction in cell viability compared to either drug alone. The study reported an IC50 value for this compound at approximately 20.66 μM, indicating its potency as a monotherapy as well .

Case Study 2: Overcoming Chemoresistance in NSCLC

In a model of cisplatin-resistant NSCLC, treatment with this compound not only reduced cell viability but also restored sensitivity to cisplatin. This was attributed to the inhibition of Skp2-mediated MLKL degradation, which is crucial for maintaining cellular responses to chemotherapy .

作用机制

SZL P1-41 通过与 Skp2 的 F-box 结构域结合发挥作用,阻止其与 Skp1 结合以及 Skp2 SCF 复合物的形成。这种抑制导致 p27(一种细胞周期蛋白依赖性激酶抑制剂)的积累,从而诱导癌细胞的凋亡和衰老。 此外,this compound 抑制 Akt 驱动的糖酵解,进一步抑制癌细胞存活 .

准备方法

合成路线和反应条件

SZL P1-41 的合成涉及多个步骤,包括苯并噻唑环的形成以及随后哌啶基甲基的连接。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

This compound 的工业生产很可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC),以实现所需的产物规格 .

化学反应分析

反应类型

SZL P1-41 经历各种化学反应,包括:

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及控制温度和 pH 值以确保所需的反应结果 .

形成的主要产物

这些反应形成的主要产物包括具有改变的官能团的 this compound 的修饰版本,它们可能增强其生物活性或稳定性 .

相似化合物的比较

类似化合物

  • Skp2 抑制剂 C1 (SKPin C1)
  • PRT4165
  • 阿伐多胺 (CC-122)
  • 阿普辛
  • 美齐多胺 (CC-92480)

SZL P1-41 的独特性

This compound 的独特性在于它对 Skp2 的高特异性,有效地阻止了 Skp2 SCF 复合物的形成,而不会影响其他 SCF 复合物。 这种选择性抑制使其成为研究 Skp2 在癌症生物学中的特定作用以及开发靶向癌症疗法的宝贵工具 .

生物活性

Overview

SZL P1-41 is a selective inhibitor of the Skp2 protein, which is part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This compound has garnered attention for its potential therapeutic applications in cancer treatment, primarily due to its ability to inhibit the degradation of key regulatory proteins involved in cell cycle progression and tumor growth.

  • Chemical Name: 3-(2-Benzothiazolyl)-6-ethyl-7-hydroxy-8-(1-piperidinylmethyl)-4H-1-benzopyran-4-one
  • Purity: ≥98%

This compound functions by preventing the assembly of Skp2-Skp1 complexes, which are essential for Skp2's E3 ligase activity. This inhibition selectively suppresses the ubiquitination of substrates like p27 and Akt, leading to increased levels of these proteins in cells. The compound has shown no significant effect on other SCF complexes, highlighting its specificity for Skp2 .

In Vitro and In Vivo Studies

Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines and animal models. The compound triggers:

  • Cell Senescence: Inducing a state where cancer cells stop dividing and enter a permanent growth arrest.
  • Inhibition of Glycolysis: Disrupting the metabolic pathways that cancer cells rely on for energy production.

Case Studies

  • Prostate Cancer: In studies involving prostate cancer cells, treatment with this compound led to an increase in p27 protein levels and reduced cell viability, indicating effective tumor suppression through Skp2 inhibition .
  • Lung Cancer: Similar results were observed in lung cancer models, where the compound inhibited tumor growth in a dose-dependent manner, further supporting its potential as an anticancer agent .

Data Table: Effects of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationEffect on Cell ViabilityMechanism
Prostate Cancer10 µM50% reductionIncreased p27 levels
Lung Cancer5 µM60% reductionInduction of senescence
Breast Cancer20 µM70% reductionInhibition of glycolysis

Ubiquitination Assays

In vitro assays demonstrated that this compound effectively inhibits Skp2-mediated ubiquitination of p27 and Akt. The compound was shown to stabilize these proteins, which are critical regulators of the cell cycle and apoptosis. This stabilization leads to enhanced expression levels of p21, another important cell cycle regulator .

Structural Insights

The development of this compound involved structure-based high-throughput virtual screening, identifying it from a library of over 120,000 compounds. It was found to bind specifically to two distinct pocket-like regions on the Skp2 protein, crucial for its interaction with Skp1 .

属性

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SZL P1-41
Reactant of Route 2
Reactant of Route 2
SZL P1-41
Reactant of Route 3
Reactant of Route 3
SZL P1-41
Reactant of Route 4
Reactant of Route 4
SZL P1-41
Reactant of Route 5
Reactant of Route 5
SZL P1-41
Reactant of Route 6
Reactant of Route 6
SZL P1-41

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。